Adapalene

Vue d'ensemble

Description

L'adapalène est un rétinoïde topique de troisième génération principalement utilisé dans le traitement de l'acné légère à modérée. Il est également utilisé en off-label pour traiter diverses affections cutanées telles que la kératose pilaire, les verrues et le photovieillissement . L'adapalène est connu pour sa stabilité et sa faible irritation par rapport aux autres rétinoïdes, ce qui en fait un choix populaire en dermatologie .

Méthodes De Préparation

L'adapalène est synthétisé à partir de dérivés de l'acide naphtoïque. La voie de synthèse implique plusieurs étapes, notamment la formation du groupe adamantyle et du groupe méthoxyphényle, suivies de leur couplage pour former le produit final . Les méthodes de production industrielle utilisent souvent la chromatographie liquide haute performance (HPLC) et la chromatographie en couche mince haute performance (HPTLC) pour la purification et la quantification de l'adapalène .

Analyse Des Réactions Chimiques

L'adapalène subit diverses réactions chimiques, notamment :

Réduction : Les informations sur les réactions de réduction de l'adapalène sont limitées.

Substitution : L'adapalène peut subir des réactions de substitution, en particulier en présence d'acides ou de bases forts.

Les réactifs couramment utilisés dans ces réactions comprennent l'acétonitrile, l'acide orthophosphorique et le tétrahydrofurane . Les principaux produits formés à partir de ces réactions sont généralement des produits de dégradation qui sont analysés par spectrométrie de masse .

Applications de recherche scientifique

L'adapalène a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de stabilité et de dégradation.

Biologie : Étudié pour ses effets sur la différenciation et la prolifération des kératinocytes.

Médecine : Largement utilisé dans le traitement de l'acné vulgaire et d'autres affections dermatologiques.

Industrie : Incorporé dans diverses formulations topiques pour les soins de la peau.

Des études récentes ont également exploré son potentiel dans le traitement de certains types de cancer et de maladies neurodégénératives .

Mécanisme d'action

L'adapalène exerce ses effets en se liant aux récepteurs de l'acide rétinoïque dans la peau. Cette liaison module la différenciation cellulaire, la kératinisation et les processus inflammatoires . Les cibles moléculaires comprennent les récepteurs nucléaires de l'acide rétinoïque, qui régulent l'expression des gènes impliqués dans la croissance et la différenciation cellulaires .

Applications De Recherche Scientifique

Clinical Efficacy

Numerous clinical trials have established the effectiveness of adapalene in treating acne vulgaris. A pivotal study involving 467 participants demonstrated that maintenance therapy with this compound gel significantly reduced total, inflammatory, and non-inflammatory lesion counts compared to a vehicle control over a 16-week period .

Comparative Studies

- This compound vs. Tretinoin: In a study comparing 0.1% this compound with 0.025% tretinoin, this compound was found to be more effective in reducing non-inflammatory lesions without significant differences in inflammatory lesions .

- This compound vs. Isotretinoin: Another trial indicated that while both treatments were effective, this compound had a better tolerability profile than isotretinoin .

Safety Profile

This compound is well-tolerated among patients. A post-marketing surveillance study confirmed its favorable safety profile, showing fewer side effects compared to other formulations like tretinoin and isotretinoin . Common side effects include mild irritation and dryness, which are often manageable with proper patient education on application techniques.

Off-Label Uses

In addition to its primary indication for acne vulgaris, this compound has been investigated for several off-label applications:

- Melasma Treatment: this compound has shown promise in reducing pigmentation associated with melasma when used in combination with other agents .

- Other Dermatological Conditions: Research indicates potential benefits in treating conditions such as verrucae, molluscum contagiosum, and Darier disease due to its keratolytic and anti-inflammatory properties .

Summary Table of Clinical Findings

| Study Type | Treatment Comparison | Key Findings |

|---|---|---|

| Randomized Controlled Trial | This compound vs. Vehicle | Significant reduction in lesion counts (P < 0.001) |

| Comparative Study | This compound vs. Tretinoin | More effective for non-inflammatory lesions |

| Comparative Study | This compound vs. Isotretinoin | Better tolerability profile |

| Off-label Application | Melasma | Effective in reducing pigmentation |

Mécanisme D'action

Adapalene exerts its effects by binding to retinoic acid receptors in the skin. This binding modulates cellular differentiation, keratinization, and inflammatory processes . The molecular targets include nuclear retinoic acid receptors, which regulate gene expression involved in cell growth and differentiation .

Comparaison Avec Des Composés Similaires

L'adapalène est souvent comparé à d'autres rétinoïdes tels que la trétinoïne et le tazarotène :

D'autres composés similaires comprennent l'isotrétinoïne et le rétinol, qui sont également utilisés dans le traitement de l'acné et d'autres affections cutanées .

La stabilité unique de l'adapalène et son profil d'irritation réduit en font un choix privilégié pour une utilisation à long terme en dermatologie .

Activité Biologique

Adapalene is a synthetic retinoid commonly used in dermatology, particularly for the treatment of acne vulgaris. It exhibits a range of biological activities that contribute to its therapeutic efficacy. This article explores the pharmacological properties, mechanisms of action, and clinical findings related to this compound, supported by data tables and case studies.

Pharmacological Properties

This compound's pharmacological profile includes several key activities:

- Comedolytic Activity : this compound promotes the normalization of follicular epithelial cell differentiation, preventing the formation of comedones.

- Anti-inflammatory Effects : The compound reduces inflammation associated with acne by inhibiting leukotriene production and modulating immune responses.

- Antiproliferative Effects : this compound has been shown to inhibit the proliferation of keratinocytes, which is beneficial in reducing acne lesions.

This compound selectively binds to retinoic acid receptors (RARs), particularly RAR-γ and RAR-β, which are predominantly found in the epidermis and dermal fibroblasts, respectively. This selective binding leads to:

- Modulation of Gene Expression : Activation of genes responsible for cell differentiation and keratinization.

- Inhibition of Inflammatory Mediators : Reduction in the expression of pro-inflammatory cytokines and chemokines.

Clinical Efficacy

Several studies have assessed the efficacy of this compound in treating acne vulgaris. A notable study involved 253 subjects who were treated with this compound gel (0.1%) over 16 weeks. The results indicated significant improvements in lesion counts compared to a vehicle gel:

| Treatment Group | Total Lesion Count Improvement (%) | Inflammatory Lesion Count Improvement (%) | Non-inflammatory Lesion Count Improvement (%) |

|---|---|---|---|

| This compound Gel | 75% | 74% | 71% |

| Vehicle Gel | 54% | 57% | 55% |

Statistical analyses confirmed that these differences were significant (P < .001) .

Case Studies

- Long-term Maintenance Therapy : A study demonstrated that patients who continued treatment with this compound gel maintained significant improvements in their acne lesions for up to 16 weeks post-treatment, highlighting its effectiveness as a maintenance therapy .

- Efficacy in Recalcitrant Melasma : Research indicated that this compound gel could also be effective in treating recalcitrant melasma, showcasing its versatility beyond acne treatment .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of skin irritation compared to other retinoids. A comparative study revealed that this compound had less severe dermal lesions than tretinoin, making it a safer option for long-term use .

Recent Advances

Recent studies have explored the potential off-label uses of this compound, including its application in treating various skin disorders and even some neurodegenerative diseases. Its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) has also been noted, suggesting broader therapeutic implications .

Propriétés

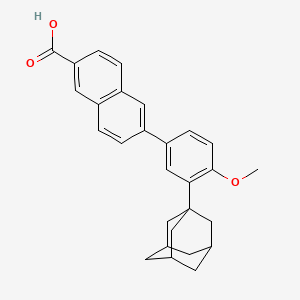

IUPAC Name |

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCDAPDGXCYOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046481 | |

| Record name | Adapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adapalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.01e-06 g/L | |

| Record name | Adapalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Adapalene is used for the treatment/maintenance of mild-to-severe acne (acne vulgaris). Acne is a multifactorial condition, and evidence exists to support multiple mechanisms of action for adapalene. Adapalene binds to retinoic acid receptor (RAR)-beta and RAR-gamma; this complex subsequently binds to one of three retinoid X receptors (RXRs), which as a complex is capable of binding DNA to modulate transcriptional activity. Although the full extent of transcriptional modulation is not described, retinoid activation is generally known to affect cellular proliferation and differentiation, and adapalene has been shown to inhibit HeLa cell proliferation and human keratinocyte differentiation. These effects primarily account for adapalene's comedolytic and anticomedogenic properties. In addition, adapalene modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1). TLR-2 recognizes _Cutibacterium acnes_ (formerly _Propionibacterium acnes_), the bacterium primarily associated with acne. TLR-2 activation causes nuclear translocation of AP-1 and downstream pro-inflammatory gene regulation. Therefore, adapalene has a general anti-inflammatory effect, which reduces inflammation-mediated acne symptoms. When used with benzoyl peroxide, which possesses free radical-mediated bactericidal effects, the combination acts synergistically to reduced comedones and inflammatory lesions. | |

| Record name | Adapalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106685-40-9 | |

| Record name | Adapalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adapalene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adapalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4806J2QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adapalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.